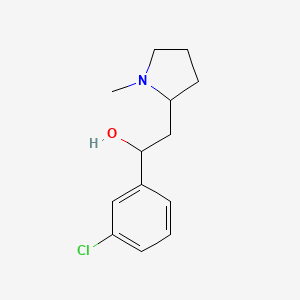
alpha-(3-Chlorophenyl)-1-methyl-2-pyrrolidineethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-(3-Chlorophenyl)-1-methyl-2-pyrrolidineethanol is a chemical compound with a complex structure that includes a chlorophenyl group, a pyrrolidine ring, and an ethanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(3-Chlorophenyl)-1-methyl-2-pyrrolidineethanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 3-chlorobenzaldehyde with methylamine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with 2-pyrrolidone under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.
化学反応の分析
Types of Reactions
Alpha-(3-Chlorophenyl)-1-methyl-2-pyrrolidineethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often use reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce various alcohols or amines.
科学的研究の応用
Alpha-(3-Chlorophenyl)-1-methyl-2-pyrrolidineethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of alpha-(3-Chlorophenyl)-1-methyl-2-pyrrolidineethanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms and identify the key molecular targets involved.
類似化合物との比較
Alpha-(3-Chlorophenyl)-1-methyl-2-pyrrolidineethanol can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as bupropion and other phenylpiperazines share structural similarities.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it an important subject of study for chemists, biologists, and medical researchers alike. Further exploration of its properties and applications will continue to uncover new possibilities and advancements in science and industry.
特性
CAS番号 |
71157-72-7 |
|---|---|
分子式 |
C13H18ClNO |
分子量 |
239.74 g/mol |
IUPAC名 |
1-(3-chlorophenyl)-2-(1-methylpyrrolidin-2-yl)ethanol |
InChI |
InChI=1S/C13H18ClNO/c1-15-7-3-6-12(15)9-13(16)10-4-2-5-11(14)8-10/h2,4-5,8,12-13,16H,3,6-7,9H2,1H3 |
InChIキー |
FHVGAPRZWDAMCO-UHFFFAOYSA-N |
正規SMILES |
CN1CCCC1CC(C2=CC(=CC=C2)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















